Adrenic acid
Overview
Description
Adrenic acid, also known as all-cis-7,10,13,16-docosatetraenoic acid, is a naturally occurring polyunsaturated fatty acid. It is an omega-6 fatty acid formed through a two-carbon chain elongation of arachidonic acid. This compound is one of the most abundant fatty acids in the early human brain and is also found in the adrenal glands, kidneys, and vascular system .
Scientific Research Applications
Adrenic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various lipid mediators and signaling molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialized lipid-based products and supplements.
Mechanism of Action
Target of Action
Adrenic acid, also known as docosatetraenoic acid, is an ω-6 polyunsaturated fatty acid (PUFA) that is derived from arachidonic acid . It primarily targets human vascular endothelial cells and neutrophils . In human vascular endothelial cells, it is metabolized to dihomo-prostacyclin (PGI2), which inhibits thrombin-induced platelet aggregation . In neutrophils, this compound inhibits the formation of the chemoattractant leukotriene B4 (LTB4) .
Mode of Action
This compound interacts with its targets by undergoing metabolism via cyclooxygenases, cytochrome P450s, and lipoxygenases . This metabolism leads to the production of various metabolites, including dihomo-epoxyeicosatrienoic acids and dihomo-prostaglandins . These metabolites then interact with their respective targets to exert their effects .
Biochemical Pathways
This compound is involved in the metabolism of alpha-linolenic acid and linoleic acid . It is metabolized by a subset of cytochrome P450s (CYPs) to generate mono-epoxide metabolites known as epoxy fatty acids (EpFAs), specifically epoxydocosatrienoic acids (EDTs) . These EpFAs are signaling molecules that play a role in various pathologies and exert primarily anti-inflammatory, antihypertensive, analgesic, antiapoptotic, and antiendoplasmic reticulum (ER) stress effects .
Pharmacokinetics
The pharmacokinetics of this compound, like most drugs, strongly depends on its ability to pass through membranes via simple diffusion . Greater than 80% of all drugs contain one or more ionizable groups, and only the uncharged form of a drug can pass through a membrane by simple diffusion . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and pro-resolving . In human neutrophils, this compound potently inhibits the formation of the chemoattractant leukotriene B4 (LTB4), correlating with a reduction of its precursor arachidonic acid in free form . In human monocyte-derived macrophages, exposure to this compound enhances the efferocytosis (engulfment of apoptotic cells) of apoptotic human neutrophils .
Future Directions
Adrenic acid is a subject of interest in the field of ferroptosis, a newly discovered type of cell death. It is well known that ferroptotic cell death occurs through lipid peroxidation accumulation . Lipoxygenase (ALOX) serves as one of the major enzymes for the oxygenation of arachidonic acid, an essential polyunsaturated fatty acid (PUFA), finally triggering lipid peroxidation and ferroptosis . This suggests potential future directions for research into the role of this compound in health and disease .
Biochemical Analysis
Biochemical Properties
Adrenic acid is involved in several biochemical reactions, primarily through its metabolism by enzymes such as cyclooxygenases, lipoxygenases, and cytochrome P450s. These enzymes convert this compound into various bioactive metabolites, including dihomo-epoxyeicosatrienoic acids and dihomo-prostaglandins . These metabolites are known to influence vascular tone and other physiological functions. This compound interacts with large-conductance calcium-activated potassium channels, contributing to endothelium-dependent relaxation in blood vessels .
Cellular Effects
This compound affects various cell types and cellular processes. In endothelial cells, it promotes relaxation of blood vessels by acting as an endothelium-derived hyperpolarizing factor . In immune cells, this compound-derived epoxy fatty acids reduce endoplasmic reticulum stress and inflammatory pain . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by being metabolized into bioactive lipids that modulate these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its metabolites. These metabolites bind to and activate specific receptors or ion channels, leading to changes in cellular function. For example, this compound-derived epoxy fatty acids interact with soluble epoxide hydrolase, which degrades them into less active dihydroxy fatty acids . This interaction modulates various physiological responses, including anti-inflammatory and analgesic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable, but its metabolites can be rapidly degraded by enzymes such as soluble epoxide hydrolase . Long-term studies have shown that this compound and its metabolites can have sustained effects on cellular function, including prolonged relaxation of blood vessels and reduction of inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound and its metabolites can promote vascular relaxation and reduce inflammation . At high doses, there may be toxic or adverse effects, such as disruption of normal cellular function and increased oxidative stress . It is important to determine the optimal dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the cyclooxygenase, lipoxygenase, and cytochrome P450 pathways . These pathways convert this compound into various bioactive metabolites that play roles in inflammation, vascular tone, and other physiological processes. The interaction of this compound with these enzymes and cofactors influences metabolic flux and the levels of different metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is incorporated into membrane phospholipids and can be mobilized upon cellular activation . The distribution of this compound and its metabolites varies across different tissues, with higher concentrations found in the liver and adrenal glands .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum and plasma membrane . Its activity and function can be influenced by its localization, as well as by post-translational modifications that direct it to specific organelles. For example, this compound-derived epoxy fatty acids can accumulate in the endoplasmic reticulum, where they exert anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adrenic acid can be synthesized through the elongation of arachidonic acid. This process involves the addition of two carbon atoms to the carboxyl end of arachidonic acid. The elongation is typically catalyzed by elongase enzymes, which facilitate the addition of the carbon atoms in a stepwise manner .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as animal tissues. The process includes lipid extraction, followed by chromatographic techniques to isolate and purify this compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for the analysis and quantification of this compound in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Adrenic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the formation of lipid mediators.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and enzyme catalysts such as cyclooxygenases and lipoxygenases.
Reduction: Reducing agents such as hydrogen gas and metal catalysts can be used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Dihomo-prostaglandins: Formed through the oxidation of this compound by cyclooxygenases.
Epoxydocosatrienoic acids: Formed through the oxidation by cytochrome P450s.
Comparison with Similar Compounds
Adrenic acid is similar to other long-chain polyunsaturated fatty acids, such as:
Arachidonic Acid: Both are omega-6 fatty acids, but this compound has two additional carbon atoms.
Docosahexaenoic Acid: An omega-3 fatty acid with a similar structure but different physiological roles.
Eicosapentaenoic Acid: Another omega-3 fatty acid with anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific role in the early human brain and its ability to form dihomo-prostaglandins and epoxydocosatrienoic acids, which have distinct biological activities .
Properties
CAS No. |
28874-58-0 |
---|---|
Molecular Formula |
C22H36O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+ |
InChI Key |
TWSWSIQAPQLDBP-CGRWFSSPSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Appearance |
Assay:≥98%A solution in ethanol |
physical_description |
Liquid |
Synonyms |
7Z,10Z,13Z,16Z-Docosatetraenoic Acid; Δ7,10,13,16-Docosatetraenoic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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